- Method for producing an intermediate of rivaroxaban, Japan, , ,

Cas no 366789-02-8 (Rivaroxaban)

リバーロキサバン(Rivaroxaban)は、直接経口抗凝固薬(DOAC)の一種であり、第Xa因子を選択的に阻害することで抗凝固作用を示します。主に静脈血栓塞栓症(VTE)の予防・治療や非弁膜症性心房細動患者における脳卒中予防に用いられます。従来のワルファリンと比べて、定期的なモニタリングが不要であり、薬物相互作用や食事制限が少ないことが特徴です。また、迅速な効果発現と予測可能な薬物動態により、臨床現場での使いやすさが評価されています。肝代謝(CYP3A4)を介するため、併用薬には注意が必要ですが、高い有効性と安全性のバランスが確認されています。

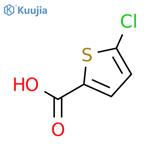

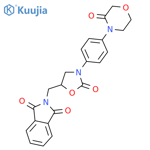

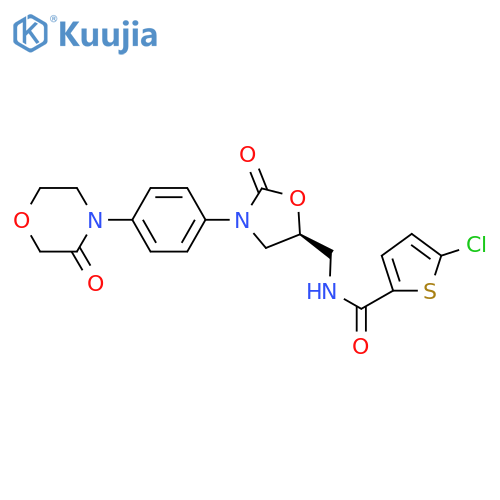

Rivaroxaban structure

商品名:Rivaroxaban

CAS番号:366789-02-8

MF:C19H18ClN3O5S

メガワット:435.881322383881

MDL:MFCD11974010

CID:67863

PubChem ID:9875401

Rivaroxaban 化学的及び物理的性質

名前と識別子

-

- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide

- (S)-Rivaroxaban

- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carbox

- RIVAROXABAN STAGE-IV [5-CHLORO-N-({5S)-2-OXO-3-[4-(3-OXO-4-MORPHOLINYL)PHENYL]-1,3-OXAZOLIDIN-5-YL}-METHYL)-2(AS PER INV

- Rivaroxaban Isomer

- 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide

- BAY 59-7939

- Rivaroxaban

- 5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide

- Rivaroxaban Xarelto

- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl)thiophene-2-carboxamide

- Rivarobaxan

- rivaraoxaban

- Rivaroxaba

- Xarelto

- Rivaroxaban Imp

- 9NDF7JZ4M3

- C19H18ClN3O5S

- 5-Chloro-N-({(5s)-2-Oxo-3-[4-(3-Oxomorpholin-4-Yl)phenyl]-1,3-Oxazolidin-5-Yl}methyl)thiophene-2-Carboxamide

- Rivaroxaban, 98%

- Rivaroxaban (Xarelto)

- 5-chloro-N-[[(5

- 5-CHLORO-N-[[(S)-3-(4-(3-OXOMORPHOLIN-4-YL)PHENYL)-2-OXO-1,3-OXAZOLIDIN-5-YL]METHYL]-THIOPHENE-2-CARBOXAMIDE

- 5-Chloro-N-(((5

- 2-Thiophenecarboxamide, 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

- 5-Chloro-N-(((5S)-

- T5SJ BG EVM1- DT5NVOTJ AR D- AT6NV DOTJ &&S Form

- (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)-oxazolidin-5-yl)methyl )thiophene-2-carboxamide

- bay 59-7939 (rivaroxaban)

- BAY 59-7939|Xarelto®

- BAY59-7939

- BR-72888

- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:68579

- QA-2934

- RIV

- rivaroxaban (bay59-7939)

- rivaroxaban 99%

- Rivaroxaban|BAY 59-7939

- rivaroxaban-d4

- UNII:9NDF7JZ4M3

- UNII-9NDF7JZ4M3

- Xarelto®

- Xarelto,BAY 59-7939

- Xarelto; BAY 59-7939

- DTXSID3057723

- Z1741977097

- CHEBI:68579

- 366789-02-8

- 2w26

- AKOS005145918

- JNJ39039039

- RIVAROXABAN [EMA EPAR]

- SR-01000944189

- MLS006010027

- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide

- BR164355

- 5-chloro-N-({(5s)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl} methyl)thiophene-2-carboxamide

- BRD-K37130656-001-01-2

- RIVAROXABAN [JAN]

- 1429742-50-6

- RIVAROXABAN (EP MONOGRAPH)

- 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

- HY-50903

- EN300-6733490

- US8822458, 97

- 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

- CHEMBL198362

- RIVAROXABAN [MI]

- NCGC00262945-10

- 5-Chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide

- JNJ-39039039

- RIVAROXABAN [USP-RS]

- DB06228

- SCHEMBL3914

- SR-01000944189-1

- Rivaroxaban,Xarelto,BAY 59-7939

- D07086

- EX-A206

- 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

- RIVAROXABAN [VANDF]

- RIVAROXABAN [MART.]

- 5-Chlor-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

- 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide

- KGFYHTZWPPHNLQ-AWEZNQCLSA-N

- US8822458, 44

- Q420262

- RIVAROXABAN (MART.)

- MFCD11974010

- AB01563270_01

- Rivaroxaban- Bio-X

- RIVAROXABAN [ORANGE BOOK]

- BAY-59-7939

- rivaroxabanum

- 1ST158364

- CS-0555

- Xarelto (TN)

- HSDB 8149

- CCG-212899

- RIVAROXABAN [USAN]

- Rivaroxaban [USAN:INN:BAN:JAN]

- RIVAROXABAN (USP-RS)

- GTPL6388

- BRD-K37130656-001-03-8

- Rivaroxaban (JAN/USAN/INN)

- Q-102503

- 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophencarboxamide

- BDBM7840

- B01AF01

- RIVAROXABAN [WHO-DD]

- SMR002529611

- RIVAROXABAN [EP MONOGRAPH]

- Rivaroxaban [INN]

- NCGC00379033-04

- 2-Thiophenecarboxamide, 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-

- DTXCID4031512

- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide

-

- MDL: MFCD11974010

- インチ: 1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1

- InChIKey: KGFYHTZWPPHNLQ-AWEZNQCLSA-N

- ほほえんだ: C1(=CC=C(N2C[C@H](CNC(C3SC(Cl)=CC=3)=O)OC2=O)C=C1)N1CCOCC1=O

計算された属性

- せいみつぶんしりょう: 435.06557g/mol

- ひょうめんでんか: 0

- XLogP3: 2.5

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 回転可能化学結合数: 5

- どういたいしつりょう: 435.06557g/mol

- 単一同位体質量: 435.06557g/mol

- 水素結合トポロジー分子極性表面積: 116Ų

- 重原子数: 29

- 複雑さ: 645

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 435.9g/mol

じっけんとくせい

- におい: Odorless

- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents

- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

- 色と性状: Powder

- 密度みつど: 1.46

- ゆうかいてん: 228-234°C

- ふってん: 732.6°C at 760 mmHg

- フラッシュポイント: 396.9±32.9 °C

- 屈折率: 1.633

- ようかいど: In water, 25.05 mg/L at 25 °C (est)

- PSA: 116.42000

- LogP: 3.04080

- におい: Odorless

- じょうきあつ: 6.66X10-16 mm Hg at 25 °C (est)

- ひせんこうど: -41° (c=0.3, DMSO)

Rivaroxaban セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Rivaroxaban 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB436674-10 g |

(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide, 95%; . |

366789-02-8 | 95% | 10g |

€170.40 | 2023-07-18 | |

| TRC | R538000-2mg |

Rivaroxaban |

366789-02-8 | 2mg |

$148.00 | 2023-05-17 | ||

| Ambeed | A454849-1mg |

(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |

366789-02-8 | 98% | 1mg |

$5.0 | 2025-02-20 | |

| Ambeed | A454849-25g |

(S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide |

366789-02-8 | 98% | 25g |

$161.0 | 2025-02-20 | |

| Enamine | EN300-6733490-0.25g |

5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide |

366789-02-8 | 95% | 0.25g |

$19.0 | 2023-07-10 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11608-50mg |

Rivaroxaban |

366789-02-8 | 98% | 50mg |

¥4660.00 | 2023-09-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1184-25mg |

Rivaroxaban |

366789-02-8 | 100% | 25mg |

¥ 1210 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006517-50mg |

Rivaroxaban |

366789-02-8 | 99% | 50mg |

¥25 | 2024-05-24 | |

| Axon Medchem | 3175-10 mg |

Rivaroxaban |

366789-02-8 | 99% | 10mg |

€70.00 | 2023-07-10 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1184-1 mL * 10 mM (in DMSO) |

Rivaroxaban |

366789-02-8 | 99.69% | 1 mL * 10 mM (in DMSO) |

¥615.00 | 2022-04-26 |

Rivaroxaban 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

1.2 4 h, 34 °C

1.2 4 h, 34 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

リファレンス

- Method for producing an intermediate of rivaroxaban, Japan, , ,

Rivaroxaban Raw materials

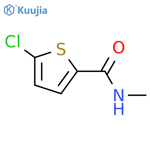

- 5-chlorothiophene-2-carboxylic acid

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

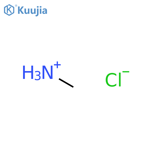

- Methylammonium Chloride

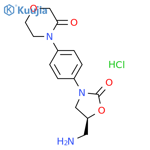

- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride

Rivaroxaban Preparation Products

Rivaroxaban サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:366789-02-8)Rivaroxaban

注文番号:A848255

在庫ステータス:in Stock

はかる:25g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 07:19

価格 ($):217.0

atkchemica

ゴールドメンバー

(CAS:366789-02-8)Rivaroxaban

注文番号:CL1373

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:19

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:366789-02-8)Rivaroxaban

注文番号:LE829

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:39

価格 ($):discuss personally

Rivaroxaban 関連文献

-

Xu Wu,Liping Wang,Yan Peng,Fang Wu,Jiumei Cao,Xiaohong Chen,Wanwan Wu,Huinan Yang,Mengmeng Xing,Yiming Zhu,Yijue Shi,Songlin Zhuang Analyst 2020 145 3909

-

Nageswara Rao Ramisetti,Ramakrishna Kuntamukkala RSC Adv. 2014 4 23155

-

Mengmeng Sun,Yanbo Liu,Hui Yan,Mingyang Chen,Junbo Gong Green Chem. 2021 23 2710

-

Guilherme Felipe Santos Fernandes,Cauê Benito Scarim,Seong-Heun Kim,Jingyue Wu,Daniele Castagnolo RSC Med. Chem. 2023 14 823

-

?ncilay Süslü,Mustafa ?elebier,Sacide Alt?n?z Anal. Methods 2014 6 9397

366789-02-8 (Rivaroxaban) 関連製品

- 96-43-5(2-Chlorothiophene)

- 24065-33-6(5-chlorothiophene-2-carboxylic acid)

- 6310-09-4(2-Acetyl-5-chlorothiophene)

- 211915-06-9(Dabigatran etexilate)

- 606143-52-6(Selumetinib)

- 26020-48-4(3,4,5-Trichloro-2-thiophenecarboxylic Acid)

- 36157-42-3(5-Chlorothiophene-3-carboxylic acid)

- 53935-71-0(2-Chlorothiophene-3-carboxylic acid)

- 503612-47-3(Apixaban)

- 845729-41-1(4-(2-Nitrophenyl)morpholin-3-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:366789-02-8)Rivaroxaban

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:366789-02-8)利伐沙班

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ